![molecular formula C10H6N2O2 B6420379 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione CAS No. 20420-52-4](/img/structure/B6420379.png)

1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

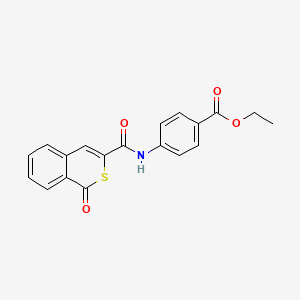

“1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione” is a chemical compound with the formula C12H10N2O2 . It is a derivative of quinoxaline, a class of compounds that are widely prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials .

Synthesis Analysis

The synthesis of quinoxaline derivatives has seen significant advancements, particularly in the area of transition-metal-free synthesis . This method provides an alternative from the perspective of green and sustainable chemistry . The synthesis of potential chemotherapeutic quinoxalinones via biocatalysis has also been reported .Molecular Structure Analysis

The molecular structure of “1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione” is based on a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Quinoxalines have been the subject of numerous chemical reactions. Recent advances have focused on transition-metal-free synthesis, which provides a new frontier to access biologically active heterocycles . Some reactions of the compound indicate a role for the diol tautomer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.22 g/mol . More specific physical and chemical properties of “1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione” are not available in the sources.Scientific Research Applications

Biological Agents

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Therapeutic Uses

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Treatment of Infectious Diseases

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases .

Green Chemistry

Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Nano-catalyzed Synthesis

Many efficient methods have been developed for the synthesis of quinoxalines using nanocatalysts or nanostructures .

Synthesis of 2,3-disubstituted Quinoxalines

The synthesis of 2,3-disubstituted quinoxalines was achieved in yields of 53–70 % using 1,2-DAB 155a and internal epoxides .

Mechanism of Action

Mode of Action

Cyclobuta[b]quinoxaline-1,2-diol, also known as 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione or Cyclobuta[b]quinoxaline-1,2(3H,8H)-dione, is believed to interact with its targets through a redox mechanism . This compound is a promising candidate for redox-active organic materials (ROMs) due to its exceptional stability and high redox potentials .

Biochemical Pathways

It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclobuta[b]quinoxaline-1,2-diol are currently under study. Preliminary research suggests that this compound exhibits remarkable thermal stability, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of Cyclobuta[b]quinoxaline-1,2-diol’s action are the subject of ongoing research. Its redox activity suggests it may have significant impacts at the molecular level, potentially influencing a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclobuta[b]quinoxaline-1,2-diol. For instance, its thermal stability suggests it may retain its activity under a range of temperature conditions .

Future Directions

properties

IUPAC Name |

cyclobuta[b]quinoxaline-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYCKLYTVAUTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406701 |

Source

|

| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobuta[b]quinoxaline-1,2-diol | |

CAS RN |

20420-52-4 |

Source

|

| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)

![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)

![1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one](/img/structure/B6420309.png)

![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)

![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6420353.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)